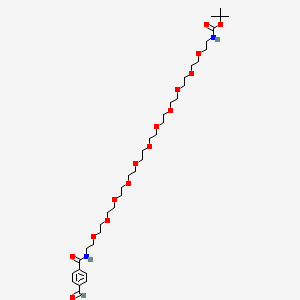
Tert-Butyl-1-(4-Formylphenyl)-1-oxo-5,8,11,14,17,20,23,26,29,32,35-undecaoxa-2-azaheptatriacontan-37-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ald-Ph-amido-PEG11-NH-Boc: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its long polyether chain and the presence of a formyl group attached to a phenyl ring. It is often used in various scientific research applications due to its unique structural properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its polyether chain.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Drug Delivery: The polyether chain can be used to enhance the solubility and bioavailability of drugs.
Bioconjugation: Used in the conjugation of biomolecules for various applications.
Medicine
Pharmaceuticals: Investigated for potential use in drug formulations.
Diagnostics: Used in the development of diagnostic agents.
Industry
Polymer Science: Used in the synthesis of specialized polymers.
Material Science: Employed in the development of advanced materials with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11,14,17,20,23,26,29,32,35-undecaoxa-2-azaheptatriacontan-37-ylcarbamate typically involves multiple steps:
Formation of the Polyether Chain: The polyether chain is synthesized through a series of etherification reactions, where ethylene oxide or similar reagents are used to extend the chain.
Introduction of the Formyl Group: The formyl group is introduced via a formylation reaction, often using reagents like formic acid or formyl chloride.
Carbamate Formation: The final step involves the reaction of the polyether chain with tert-butyl isocyanate to form the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Where each step is carried out in separate reactors, allowing for precise control over reaction conditions.
Continuous Flow Processing: Where the reactions are carried out in a continuous flow system, improving efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Wirkmechanismus
The mechanism of action of tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11,14,17,20,23,26,29,32,35-undecaoxa-2-azaheptatriacontan-37-ylcarbamate involves its interaction with various molecular targets. The polyether chain allows for interactions with hydrophilic and hydrophobic environments, while the formyl group can participate in various chemical reactions. The carbamate linkage provides stability and reactivity, making it suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene Glycol Derivatives: Similar in terms of the polyether chain but lack the formyl group and carbamate linkage.
Carbamate Compounds: Similar in terms of the carbamate linkage but may lack the polyether chain and formyl group.
Uniqueness
Structural Complexity: The combination of a long polyether chain, formyl group, and carbamate linkage makes it unique.
Reactivity: The presence of multiple functional groups allows for diverse chemical reactions.
Applications: Its unique structure makes it suitable for a wide range of scientific research applications.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H64N2O15/c1-37(2,3)54-36(42)39-9-11-44-13-15-46-17-19-48-21-23-50-25-27-52-29-31-53-30-28-51-26-24-49-22-20-47-18-16-45-14-12-43-10-8-38-35(41)34-6-4-33(32-40)5-7-34/h4-7,32H,8-31H2,1-3H3,(H,38,41)(H,39,42) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSLXILMKJRJBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H64N2O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














